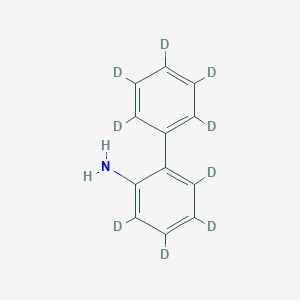

2-Aminobiphenyl-D9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-AMINODIPHENYL-D9, auch bekannt als 2,3,4,5-Tetradeuterio-6-(2,3,4,5,6-Pentadeuteriophenyl)anilin, ist eine deuterierte Form von 2-Aminodiphenyl. Diese Verbindung zeichnet sich durch den Ersatz von Wasserstoffatomen durch Deuterium aus, einem stabilen Isotop von Wasserstoff. Die Summenformel von 2-AMINODIPHENYL-D9 ist C12H2D9N und es hat ein Molekulargewicht von 178,28 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-AMINODIPHENYL-D9 beinhaltet typischerweise die Deuterierung von 2-Aminodiphenyl. Dieser Prozess kann durch katalytische Austauschreaktionen erreicht werden, bei denen Wasserstoffatome durch Deuteriumatome ersetzt werden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Deuteriumgas (D2) und einen geeigneten Katalysator wie Palladium auf Kohle (Pd/C) bei erhöhten Temperaturen und Drücken.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-AMINODIPHENYL-D9 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen Katalysatorsystemen, um eine vollständige Deuterierung zu gewährleisten. Die Produktion erfolgt in speziellen Reaktoren, die für den Umgang mit hohen Drücken und Temperaturen ausgelegt sind, um die Sicherheit und Effizienz des Prozesses zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINODIPHENYL-D9 typically involves the deuteration of 2-aminodiphenyl. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of 2-AMINODIPHENYL-D9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The production is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-AMINODIPHENYL-D9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder Nitroso-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in entsprechende Amine oder Hydrazine umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nitrierungsmittel (HNO3) werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte

Oxidation: Chinone und Nitroso-Derivate.

Reduktion: Amine und Hydrazine.

Substitution: Halogenierte und nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

2-AMINODIPHENYL-D9 wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:

Chemie: Wird aufgrund seiner Deuteriummarkierung als Tracer in Reaktionsmechanismen und kinetischen Studien verwendet.

Biologie: Wird in metabolischen Studien eingesetzt, um die Stoffwechselwege von aromatischen Aminen zu verfolgen.

Medizin: Wird auf seine potenzielle Rolle bei der Medikamentenentwicklung und Pharmakokinetik untersucht.

Industrie: Wird bei der Synthese deuterierter Verbindungen für verschiedene Anwendungen eingesetzt, darunter Materialwissenschaften und Umweltstudien

Wirkmechanismus

Der Wirkmechanismus von 2-AMINODIPHENYL-D9 beinhaltet seine Wechselwirkung mit biologischen Molekülen durch die Bildung von kovalenten Bindungen. Die Deuteriumatome in der Verbindung können die Geschwindigkeit von Stoffwechselreaktionen beeinflussen, wodurch Einblicke in die Stoffwechselwege und die Bildung von DNA-Addukten gewonnen werden. Diese Wechselwirkungen sind entscheidend für das Verständnis der Auswirkungen der Verbindung auf zelluläre Prozesse und ihre potenzielle Karzinogenität .

Wirkmechanismus

The mechanism of action of 2-AMINODIPHENYL-D9 involves its interaction with biological molecules through the formation of covalent bonds. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the formation of DNA adducts. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Aminodiphenyl: Die nicht-deuterierte Form von 2-AMINODIPHENYL-D9.

4-Aminobiphenyl: Ein weiteres aromatisches Amin mit ähnlichen Strukturmerkmalen.

2-Amino-9H-pyrido[2,3-b]indol: Ein heterocyclisches aromatisches Amin mit vergleichbaren biologischen Aktivitäten

Einzigartigkeit

2-AMINODIPHENYL-D9 ist aufgrund seiner Deuteriummarkierung einzigartig, die deutliche Vorteile in Forschungsanwendungen bietet. Das Vorhandensein von Deuteriumatomen ermöglicht die Untersuchung von Isotopeffekten und liefert wertvolle Einblicke in Reaktionsmechanismen und Stoffwechselwege, die mit nicht-deuterierten Analoga nicht möglich sind .

Eigenschaften

CAS-Nummer |

344298-97-1 |

|---|---|

Molekularformel |

C12H11N |

Molekulargewicht |

178.28 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |

InChI |

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI-Schlüssel |

TWBPWBPGNQWFSJ-LOIXRAQWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)